6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This specific compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a ketone group at the 3rd position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one typically involves the following steps:
Starting Materials: The synthesis begins with o-hydroxyacetophenone and bromoacetone as the primary starting materials.
Etherification and Cyclization: The o-hydroxyacetophenone undergoes etherification with bromoacetone under basic conditions, followed by dehydrative cyclization to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group at the 3rd position can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products Formed
Substitution Products: Various substituted benzofuran derivatives depending on the nucleophile used.
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Scientific Research Applications
6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antimicrobial, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-methyl-2H-1,4-benzoxazin-3(4H)-one: Similar structure with an oxygen atom replacing the furan ring.
3-methanone-6-substituted-benzofuran derivatives: These compounds have similar core structures with different substituents at the 6th position.
Uniqueness
6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1507986-02-8 |
---|---|
Molecular Formula |
C9H7BrO2 |
Molecular Weight |
227.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.